[2-(Isopropyl-methyl-amino)-cyclohexylamino]-acetic acid
Description
Properties
IUPAC Name |
2-[[2-[methyl(propan-2-yl)amino]cyclohexyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(2)14(3)11-7-5-4-6-10(11)13-8-12(15)16/h9-11,13H,4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVCLLPQIGTKJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCCCC1NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Isopropyl-methyl-amino)-cyclohexylamino]-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexylamino intermediate: This step involves the reaction of cyclohexylamine with an appropriate alkylating agent under controlled conditions to form the cyclohexylamino intermediate.
Introduction of the isopropyl-methyl-amino group: The cyclohexylamino intermediate is then reacted with isopropyl-methyl-amine in the presence of a suitable catalyst to introduce the isopropyl-methyl-amino group.
Attachment of the acetic acid group: Finally, the resulting compound is reacted with chloroacetic acid under basic conditions to attach the acetic acid group, yielding this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[2-(Isopropyl-methyl-amino)-cyclohexylamino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
[2-(Isopropyl-methyl-amino)-cyclohexylamino]-acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(Isopropyl-methyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Cyclopropyl substituents introduce ring strain, increasing reactivity in cycloaddition or alkylation reactions . Aromatic hydroxyl groups (e.g., 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid) enable hydrogen bonding, critical for target binding in neurological compounds .
- Backbone Modifications: Removal of the cyclohexane ring (e.g., 2-[cyclopropyl(methyl)amino]acetic acid) simplifies synthesis but reduces steric hindrance, altering substrate selectivity in enzymatic assays .
Biological Activity
[2-(Isopropyl-methyl-amino)-cyclohexylamino]-acetic acid is a compound that has garnered attention due to its potential biological activities. Understanding its mechanisms of action, pharmacokinetics, and therapeutic applications is crucial for developing effective treatments in various medical fields.
Chemical Structure and Properties
The compound features a cyclohexylamino group, which contributes to its unique chemical properties. The presence of isopropyl and methyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets involved in various metabolic pathways. It may modulate pathways related to inflammation, pain, and cellular signaling.
Molecular Targets
- Enzymes : Interactions with enzymes that regulate metabolic processes.
- Receptors : Potential binding to receptors involved in pain and inflammatory responses.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggests:
- Absorption : Moderate absorption rates with potential challenges in bioavailability.
- Distribution : The compound appears to penetrate tissues effectively.
- Metabolism : Stability in liver metabolism indicates alternative clearance mechanisms may be at play.
Efficacy Studies
Recent studies have demonstrated promising efficacy in preclinical models. For example, in vivo studies indicated that the compound exhibited significant activity against specific pathogens when administered at appropriate dosages.
Case Study: In Vivo Efficacy
A study involving mice infected with T. congolense showed that the compound was curative when dosed at 10 mg/kg for four consecutive days. This suggests a strong therapeutic potential for treating infections caused by this parasite.
| Study Parameter | Value |
|---|---|
| Dosage | 10 mg/kg |
| Treatment Duration | 4 days |
| Efficacy | Full cure observed |
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Antimicrobial Activity : Demonstrated efficacy against specific pathogens.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
- Cell Signaling Modulation : Influences cellular signaling pathways that could lead to apoptosis or cell proliferation inhibition.
Future Directions
Further research is needed to elucidate the full spectrum of biological activities and mechanisms of action associated with this compound. Long-term studies focusing on safety, efficacy, and potential therapeutic applications will be critical in determining its utility in clinical settings.
Q & A
Q. What are the established synthetic routes for [2-(Isopropyl-methyl-amino)-cyclohexylamino]-acetic acid, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves sequential amidation and alkylation steps. A primary amine (e.g., cyclohexylamine) reacts with an acyl chloride or acetic acid derivative under anhydrous conditions. Key parameters include:
- Solvent : Anhydrous ethanol or methanol (prevents hydrolysis of intermediates) .
- Catalysts : Use of bases like sodium hydroxide to deprotonate amines and facilitate nucleophilic substitution .
- Temperature : Controlled heating (60–80°C) to accelerate reaction kinetics without degrading thermally sensitive intermediates .
Example Protocol :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclohexylamine, acetic anhydride | Ethanol, 70°C, 6h | ~65 |
| 2 | Isopropyl-methyl-amine, alkyl halide | NaOH, methanol, RT, 12h | ~50 |
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify substituent positions on the cyclohexyl ring and amine groups. Look for characteristic shifts:
- Cyclohexyl protons: δ 1.2–2.1 ppm (multiplet) .
- Acetic acid moiety: δ 3.8–4.2 ppm (singlet for CH) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>95%) .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing enantiomerically pure this compound?
- Methodological Answer :
- Chiral Auxiliaries : Introduce a temporary chiral group (e.g., Evans oxazolidinone) during amide bond formation to control stereochemistry .
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts for enantioselective alkylation .
- Resolution Techniques : Separate diastereomers via crystallization with chiral resolving agents (e.g., tartaric acid derivatives) .
Critical Note : Stereochemical assignments require X-ray crystallography or advanced NMR techniques (e.g., NOESY) to confirm absolute configuration .
Q. How can contradictory biological activity data across assays be systematically analyzed?
- Methodological Answer :
- Assay-Specific Variables :
- pH Sensitivity : The compound’s amino groups may protonate differently in buffer systems (e.g., CHES vs. HEPES), altering bioavailability .
- Protein Binding : Use surface plasmon resonance (SPR) to quantify interactions with serum proteins (e.g., albumin) that may reduce effective concentration .
- Dose-Response Curves : Compare EC values across assays; inconsistencies may arise from differences in cell permeability or metabolic stability .
- Computational Modeling : Perform molecular dynamics simulations to predict binding affinities to target receptors (e.g., neurotransmitter transporters) versus off-target proteins .
Q. What computational methods predict the compound’s metabolic stability and potential toxicity?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate:
- CYP450 Metabolism : Likelihood of oxidation by liver enzymes .
- hERG Inhibition : Risk of cardiac toxicity via potassium channel blockade .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile functional groups (e.g., amide bonds) prone to hydrolysis .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Testing : Conduct phase-solubility studies in a solvent gradient (e.g., water/ethanol mixtures). The compound’s amphiphilic nature (polar acetic acid + hydrophobic cyclohexyl group) may cause biphasic solubility .
- Counterion Effects : Formulate hydrochloride salts to enhance aqueous solubility (e.g., 2.5 mg/mL in PBS vs. 0.3 mg/mL in free acid form) .
Tables of Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
